molecular formula C9H18ClN B2830170 N-Methylbicyclo[2.2.2]octan-2-amine;hydrochloride CAS No. 2490402-46-3

N-Methylbicyclo[2.2.2]octan-2-amine;hydrochloride

Cat. No.: B2830170
CAS No.: 2490402-46-3
M. Wt: 175.7
InChI Key: QUXCRVJXLSWGHD-UHFFFAOYSA-N
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Description

“N-Methylbicyclo[2.2.2]octan-2-amine;hydrochloride” is a chemical compound with the CAS Number: 2490402-46-3 . It has a molecular weight of 175.7 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17N.ClH/c1-10-9-6-7-2-4-8(9)5-3-7;/h7-10H,2-6H2,1H3;1H . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Chemical Synthesis and Modification

N-Methylbicyclo[2.2.2]octan-2-amine;hydrochloride has been explored for its utility in chemical synthesis and modification processes. For instance, studies have demonstrated its application in the synthesis of azapolycyclic compounds through aminium radical routes, highlighting its importance in creating complex molecular structures with potential applications in material science and pharmaceuticals (Lockhart et al., 1978). Additionally, its role in the surface modification of polymer-based microfluidic devices suggests its utility in enhancing material properties for analytical applications, such as improving the electro-osmotic flow in microchannels (Soper et al., 2002).

Complexation with Metal Ions

The compound also finds application in complexation reactions with metal ions, as evidenced by research on the formation of highly stable complexes with lanthanide(III) ions and copper(II). These complexes are of interest due to their potential applications in bioimaging, catalysis, and as therapeutic agents, demonstrating the versatility and importance of this compound in facilitating significant interactions with metal ions (Kálmán et al., 2015).

Pharmaceutical Intermediates

Furthermore, it serves as an intermediate in the synthesis of pharmaceuticals, where its derivatives have been investigated for their pharmacological properties. For instance, CP-96,345, a derivative, has been identified as a potent nonpeptide antagonist of the substance P (NK1) receptor, showcasing the compound's significance in the development of therapeutic agents targeting pain and inflammation pathways (Snider et al., 1991).

Safety and Hazards

The safety information available indicates that this compound is a potential hazard. It has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

N-methylbicyclo[2.2.2]octan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-10-9-6-7-2-4-8(9)5-3-7;/h7-10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXCRVJXLSWGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2CCC1CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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